3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide
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Overview
Description
3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that features a pyridazinone core, a nitrobenzamide group, and a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: Starting from a suitable precursor such as 3-methylpyridazine, the core can be synthesized through oxidation and subsequent cyclization reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the nitrobenzoyl chloride with the pyridazinone derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and the pyridazinone core are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide may offer unique properties due to the specific positioning of its functional groups
Properties
IUPAC Name |
3-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(26)27)19(25)20-15-6-3-13(4-7-15)16-8-10-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCDRFKELGFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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